5-(2,5-Difluorobenzoyl)-2-methylpyridine
Overview
Description
“2,5-Difluorobenzoyl chloride” is a chemical compound with the molecular formula F2C6H3COCl . It has a molecular weight of 176.55 . It’s used in laboratory chemicals .
Synthesis Analysis
“2,5-Difluorobenzoyl chloride” has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate .Molecular Structure Analysis
The molecular structure of “2,5-Difluorobenzoyl chloride” consists of a benzoyl group attached to a chloride atom and two fluorine atoms attached to the benzene ring .Physical and Chemical Properties Analysis
“2,5-Difluorobenzoyl chloride” is a liquid at room temperature. It has a refractive index of 1.515 and a density of 1.425 g/mL at 25 °C .Scientific Research Applications
Synthesis and Material Properties
Studies have focused on synthesizing various pyridine derivatives due to their potential in material science and medicinal chemistry. For instance, the construction of lanthanide ternary complexes involving difluorobenzoic acid and dimethyl-bipyridine showcases the interest in developing materials with specific luminescence and thermal properties (Dan-dan Du, Jianjun Zhang, & N. Ren, 2020).
The development of moisture-stable metal-organic frameworks (MOFs) with uncoordinated N-donor sites for CO2 capture and nitro pollutant vapor detection signifies the environmental and catalytic applications of such compounds. This research demonstrates the multifunctionality of pyridine derivatives in creating efficient materials for environmental remediation (Di-Ming Chen et al., 2016).
Biological Activity
- Research into pyrido[2,3-d]pyrimidines, a closely related class, indicates the broad interest in pyridine derivatives for biological applications. These compounds have been explored for their potential in creating new therapeutic agents due to their structural diversity and biological activity, highlighting the interest in synthesizing and characterizing pyridine-based compounds for medical research (Abida Ashraf et al., 2019).
Catalytic and Chemical Applications
- The synthesis of phenacylpyridines and their complexation with metals to form discotic metallomesogens showing room temperature columnar phases exemplifies the chemical versatility of pyridine derivatives. This suggests potential applications in the development of liquid crystal displays and other electronic devices, demonstrating the wide-ranging utility of these compounds in both synthesis and applications (B. Jung, Yaodong Huang, & J. Chang, 2009).
Safety and Hazards
Properties
IUPAC Name |
(2,5-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-3-9(7-16-8)13(17)11-6-10(14)4-5-12(11)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXGZDPYHPQTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224722 | |
Record name | (2,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-30-7 | |
Record name | (2,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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